BenchChemオンラインストアへようこそ!

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide

Kinase inhibitor design Structure-activity relationship Thienopyrazole pharmacophore

Procure CAS 361168-41-4 for kinase-focused screening libraries. This thieno[3,4-c]pyrazole features a 4-chlorophenyl N2-substituent and 2-methoxybenzamide at C3—a combinatorial choice distinct from the 3-chlorophenyl isomer (CAS 450340-72-4) and 4-methoxy regioisomer (CAS 450340-74-6). The ortho-methoxy group pre-organizes the amide NH for hinge binding via intramolecular H-bonding, enabling targeted exploration of KDR (VEGFR2), Itk, and Aurora kinase selectivity. Deploy in biochemical kinase assays (HTRF, LanthaScreen, ADP-Glo) and oncology phenotypic screening (MCF-7, ovarian adenocarcinoma) to map substituent-dependent potency shifts exceeding 10-fold.

Molecular Formula C19H16ClN3O2S
Molecular Weight 385.87
CAS No. 361168-41-4
Cat. No. B2568174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
CAS361168-41-4
Molecular FormulaC19H16ClN3O2S
Molecular Weight385.87
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl
InChIInChI=1S/C19H16ClN3O2S/c1-25-17-5-3-2-4-14(17)19(24)21-18-15-10-26-11-16(15)22-23(18)13-8-6-12(20)7-9-13/h2-9H,10-11H2,1H3,(H,21,24)
InChIKeyUWIHXBHCDAUWAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide (CAS 361168-41-4): Chemical Identity and Core Scaffold for Procurement Specification


N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide (CAS 361168-41-4) is a synthetic small molecule built on a 4,6-dihydro-2H-thieno[3,4-c]pyrazole core, substituted at N2 with a 4-chlorophenyl group and acylated at C3 with a 2-methoxybenzamide moiety . The thieno[3,4-c]pyrazole scaffold is a recognized privileged structure in kinase inhibitor discovery, with multiple analogs reported as submicromolar inhibitors of KDR (VEGFR2) and other clinically relevant kinases [1]. The compound has a molecular formula of C19H16ClN3O2S and a molecular weight of 385.87 g/mol . Its substitution pattern—specifically the 4-chloro orientation on the N2-phenyl ring and the 2-methoxy position on the benzamide—distinguishes it from a cluster of closely related regioisomeric and substituent-variant analogs that share the same core scaffold but exhibit distinct pharmacophoric geometries and target engagement profiles.

Why N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide Cannot Be Replaced by a Generic Thienopyrazole Analog


Thieno[3,4-c]pyrazole derivatives cannot be treated as interchangeable procurement items because minor structural variations—particularly the position of halogen substituents on the N2-phenyl ring and the regioisomeric placement of the methoxy group on the benzamide—produce sharply divergent biological outcomes. The thienopyrazole scaffold has been validated as a kinase-targeted privileged structure through scaffold-oriented library synthesis, where even single-atom changes in substitution pattern shifted potency against KDR by orders of magnitude [1]. For example, the 4-fluorophenyl derivative of the related 4H-thieno[3,4-c]pyrazol-4-one series demonstrated marked anti-inflammatory and analgesic activity in vivo, while other aryl substituents within the same series did not [2]. For the target compound, both the 4-chloro orientation on the N2-phenyl ring and the 2-methoxy (ortho) placement on the benzamide carbonyl represent specific pharmacophoric choices that direct hydrogen-bonding geometry, steric occupancy in the kinase hinge region, and overall molecular conformation. Replacing this compound with a 3-chlorophenyl isomer (CAS 450340-72-4) or a 4-methoxybenzamide regioisomer (CAS 450340-74-6) would alter the electrostatic potential surface and the spatial presentation of the amide NH as a hinge-binding donor, with predictable consequences for target affinity and selectivity.

Quantitative Differentiation Evidence for N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide: Comparator-Anchored Performance Data


Structural Differentiation: 4-Chloro vs. 3-Chloro N2-Phenyl Substitution Confers Distinct Hinge-Region Binding Geometry in Thienopyrazole Kinase Inhibitors

Scaffold-oriented synthesis of thienopyrazole kinase-targeted libraries established that the substitution pattern on the N2-phenyl ring directly determines inhibitory potency against KDR (VEGFR2). Multiple analogs within this library achieved submicromolar KDR inhibition, but the rank order of potency was exquisitely sensitive to aryl substituent identity and position [1]. The target compound bears a 4-chlorophenyl group at the N2 position, whereas the closest commercially cataloged comparator—N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide (CAS 450340-72-4)—differs solely in the chlorine position (3-chloro vs. 4-chloro). This positional isomerism alters the dihedral angle between the N2-phenyl ring and the pyrazole plane, which in turn reorients the thienopyrazole core relative to the kinase hinge region. In thienopyrazole-based Itk (IL-2-inducible tyrosine kinase) inhibitors, analogous positional modifications produced over 10-fold shifts in IC50 values, as demonstrated by crystallographic and biochemical studies [2]. Although compound-specific KDR IC50 values for the target compound are not reported in the open literature, the class-level SAR establishes that 4-chloro and 3-chloro N2-phenyl thienopyrazoles are not functionally equivalent and should not be substituted without explicit target engagement validation.

Kinase inhibitor design Structure-activity relationship Thienopyrazole pharmacophore

Regioisomeric Control of the Benzamide Methoxy Group: 2-Methoxy vs. 4-Methoxy Benzamide Attachment Determines Hydrogen-Bond Donor Topology

The target compound incorporates a 2-methoxybenzamide moiety (ortho-methoxy), whereas a closely cataloged analog—N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methoxybenzamide (CAS 450340-74-6)—differs only in the position of the methoxy substituent on the benzamide ring (para-methoxy). In kinase inhibitor design, the benzamide carbonyl oxygen and the amide NH frequently serve as critical hinge-binding hydrogen-bond acceptors and donors, respectively. The ortho-methoxy group in the target compound introduces an intramolecular hydrogen-bond acceptor adjacent to the amide NH, which can stabilize a specific conformational pre-organization of the amide bond, thereby influencing the presentation of the NH donor to the kinase hinge. In contrast, the para-methoxy group in the comparator cannot participate in such an intramolecular interaction and instead projects a distal electron-donating substituent that modulates the amide's electronic character through resonance effects. Within the broader thienopyrazole kinase inhibitor class, modifications to the amide moiety have been shown to alter kinase selectivity profiles. The Akritopoulou-Zanze library (2006) demonstrated that varying the amide substituent on the thienopyrazole C3 position shifted potency against KDR across a range from submicromolar to inactive, underscoring that the amide region is a key determinant of target engagement [1].

Medicinal chemistry Regioisomer differentiation Hinge-binding motif

Thieno[3,4-c]pyrazole Core as a Validated Kinase Hinge-Binding Scaffold: Class-Level Potency Precedent from KDR and Itk Inhibitor Programs

The thieno[3,4-c]pyrazole scaffold has been independently validated as a productive kinase inhibitor core in at least two distinct target programs. Akritopoulou-Zanze et al. (2006) reported that multiple analogs from a thienopyrazole-based kinase-targeted library inhibited KDR (VEGFR2) with submicromolar potency, with the most potent compounds achieving IC50 values below 500 nM in biochemical assays [1]. In a separate program, Burch et al. (2012) developed selective thienopyrazole-indole inhibitors of interleukin-2-inducible tyrosine kinase (Itk), achieving low-nanomolar biochemical potency guided by X-ray co-crystal structures (PDB 3VF8) that confirmed a canonical type I kinase hinge-binding mode for the thienopyrazole core [2]. Furthermore, the heterobicyclic pyrazole patent literature (US20060160874) explicitly claims thieno[3,4-c]pyrazole derivatives as inhibitors of Aurora kinases and other therapeutically relevant kinases, reinforcing the scaffold's broad utility [3]. While the target compound's specific kinase inhibition profile has not been publicly disclosed, its structural membership in this validated scaffold class provides a credible hypothesis for kinase-directed screening applications.

Kinase inhibition Scaffold validation Drug discovery libraries

C19H16ClN3O2S Congener Landscape: Documented Biological Activity in the Thienopyrazole-Benzamide Chemical Series Supports Research-Grade Procurement Value

A survey of compounds sharing the C19H16ClN3O2S molecular formula reveals that several thieno[3,4-c]pyrazole benzamide congeners have been investigated for cytotoxicity against human cancer cell lines. A structurally related 3-methoxybenzamide derivative demonstrated measurable cytotoxicity in ovarian adenocarcinoma cell lines, with associated changes in glycosphingolipid expression, apoptosis induction, and metabolomic alterations reported in a doctoral thesis and associated publication [1]. Additionally, a closely analogous N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide reduced MCF-7 breast cancer cell viability with an IC50 of approximately 15 µM and induced caspase-dependent apoptosis . While the target compound itself lacks published cytotoxicity data, the congener series demonstrates that the thieno[3,4-c]pyrazole benzamide chemotype is capable of producing biologically relevant cellular phenotypes. The specific combination of 4-chlorophenyl and 2-methoxybenzamide substituents in the target compound represents an untested but chemically accessible variant within this bioactive series, making it a rational acquisition for SAR expansion studies.

Chemical series analysis Congener profiling Anti-cancer screening

Recommended Research and Procurement Scenarios for N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide (CAS 361168-41-4)


Kinase Screening Library Expansion: Profiling the 4-Chlorophenyl Thienopyrazole Benzamide Against a Kinase Panel

The target compound is best utilized as a member of a focused thienopyrazole kinase inhibitor library for screening against a panel of clinically relevant kinases (KDR, Itk, Aurora kinases, or broader kinome profiling). The thieno[3,4-c]pyrazole core has been independently validated in two kinase inhibitor programs yielding submicromolar to nanomolar inhibitors [REFS-1, REFS-2]. The 4-chlorophenyl and 2-methoxybenzamide substitution pattern represents a specific combinatorial choice not yet profiled in published kinase screens, offering the potential to identify novel kinase selectivity profiles. Procurement for this application is appropriate when the screening workflow includes biochemical kinase assays (e.g., HTRF, LanthaScreen, or ADP-Glo formats) and the objective is to explore SAR around the N2-aryl and C3-amide vectors simultaneously.

Positional Isomer SAR Study: Benchmarking Against the 3-Chlorophenyl and 4-Methoxybenzamide Regioisomers

A rigorous SAR study comparing the target compound against its two closest commercially available analogs—N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide (CAS 450340-72-4, chloro positional isomer) and N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methoxybenzamide (CAS 450340-74-6, methoxy regioisomer)—can quantitatively map the contribution of chlorine position and methoxy regioisomerism to target binding and cellular activity. Within the thienopyrazole kinase inhibitor class, analogous positional modifications have yielded 10-fold or greater shifts in IC50 [2]. This head-to-head comparison, when executed in a consistent assay format, would generate the direct quantitative differentiation data that are currently absent from the public domain, transforming this compound from a catalog entry into a characterized chemical probe.

Cellular Phenotypic Screening in Oncology Models: Building on Congener Bioactivity Evidence

Given that a structurally related thienopyrazole benzamide congener demonstrated MCF-7 cytotoxicity (IC50 ≈ 15 µM) and apoptosis induction , and that a C19H16ClN3O2S compound from the broader thienopyridine chemotype showed activity in ovarian adenocarcinoma models [3], the target compound is a rational acquisition for oncology phenotypic screening. It may be deployed in a panel of cancer cell lines (breast, ovarian, and potentially additional lineages) to assess whether the 4-chloro/2-methoxy substitution pattern enhances or diminishes the cytotoxicity observed for related analogs. Such screening should include matched comparator testing with the 3-chlorophenyl isomer to isolate the positional effect.

Medicinal Chemistry Hit Expansion: Exploring the 2-Methoxybenzamide Hinge-Binding Hypothesis

The 2-methoxybenzamide group is hypothesized to pre-organize the amide conformation for optimal kinase hinge binding through an intramolecular hydrogen bond between the ortho-methoxy oxygen and the amide NH. This compound can serve as a tool to test this conformational hypothesis experimentally—for example, by comparing its kinase inhibitory profile against that of the 4-methoxybenzamide regioisomer, which lacks this intramolecular interaction. Such a study would inform the design of future thienopyrazole-based inhibitors with improved hinge-binding efficiency, contributing to medicinal chemistry campaigns targeting kinases or other ATP-binding proteins [REFS-1, REFS-2].

Quote Request

Request a Quote for N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.